molecular formula C10H16N4 B12083974 5-{[(3R)-3-methylpiperazin-1-yl]methyl}pyrimidine

5-{[(3R)-3-methylpiperazin-1-yl]methyl}pyrimidine

Cat. No.: B12083974
M. Wt: 192.26 g/mol
InChI Key: ZONWYBHYAVBBDC-SECBINFHSA-N
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Description

5-{[(3R)-3-methylpiperazin-1-yl]methyl}pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a 3-methylpiperazin-1-ylmethyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(3R)-3-methylpiperazin-1-yl]methyl}pyrimidine typically involves the reaction of a pyrimidine derivative with a 3-methylpiperazine derivative. One common method involves the use of a nucleophilic substitution reaction where the pyrimidine ring is activated by a leaving group, such as a halogen, and then reacted with 3-methylpiperazine under basic conditions . The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-{[(3R)-3-methylpiperazin-1-yl]methyl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in DMSO or potassium carbonate in acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce partially or fully reduced derivatives of the compound.

Scientific Research Applications

5-{[(3R)-3-methylpiperazin-1-yl]methyl}pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{[(3R)-3-methylpiperazin-1-yl]methyl}pyrimidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(3R)-3-methylpiperazin-1-yl]methyl}pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound in medicinal chemistry and related fields.

Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

5-[[(3R)-3-methylpiperazin-1-yl]methyl]pyrimidine

InChI

InChI=1S/C10H16N4/c1-9-6-14(3-2-13-9)7-10-4-11-8-12-5-10/h4-5,8-9,13H,2-3,6-7H2,1H3/t9-/m1/s1

InChI Key

ZONWYBHYAVBBDC-SECBINFHSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1)CC2=CN=CN=C2

Canonical SMILES

CC1CN(CCN1)CC2=CN=CN=C2

Origin of Product

United States

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